molecular formula C8H8ClNO2 B2542794 (6-Chloropyridin-3-yl)methyl acetate CAS No. 881734-66-3

(6-Chloropyridin-3-yl)methyl acetate

Cat. No.: B2542794
CAS No.: 881734-66-3
M. Wt: 185.61
InChI Key: LWRPSHVPTVBZEK-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)methyl acetate is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (6-Chloropyridin-3-yl)methyl acetate are not fully understood. It has been found to be a metabolite in the degradation pathway of the neonicotinoid insecticide acetamiprid by Fusarium sp. strain CS-3 . This suggests that it may interact with enzymes involved in this pathway.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known to be a metabolite in the degradation of acetamiprid , suggesting it may have similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in the metabolic pathway of acetamiprid degradation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-3-yl)methyl acetate typically involves the reaction of 6-chloropyridine-3-methanol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-3-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(6-Chloropyridin-3-yl)methyl acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloropyridin-2-yl)methyl acetate
  • (6-Chloropyridin-4-yl)methyl acetate
  • (6-Chloropyridin-3-yl)methyl ether

Uniqueness

(6-Chloropyridin-3-yl)methyl acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(6-chloropyridin-3-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-6(11)12-5-7-2-3-8(9)10-4-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRPSHVPTVBZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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